molecular formula C5HF9 B1366978 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene CAS No. 22692-37-1

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene

Cat. No. B1366978
CAS RN: 22692-37-1
M. Wt: 232.05 g/mol
InChI Key: ZBKIRWGFFLBFDX-UHFFFAOYSA-N
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Description

“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” is an unsaturated, highly fluorinated hydrocarbon with multiple industrial uses . It is also known by the commercial name 1336mzz (Z) . The molecular formula is C5HF9 .


Molecular Structure Analysis

The molecular structure of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” can be represented as CF3C=C(CF3)CF3 . The molecular weight is 232.047 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 51.3±8.0 °C at 760 mmHg, and a vapor pressure of 291.3±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 28.2±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Reactivity

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene has been studied for its synthesis and reactivity towards various compounds. It has shown potential in forming metal complexes with elements like chromium and molybdenum. These compounds exhibit interesting characteristics, as demonstrated in the Diels-Alder reactions and the formation of metal complexes (Bursics et al., 1976).

Electrophilic Reactivity

The electrophilic reactivity of related compounds to 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene has been explored, showing varied reactions with nucleophilic reagents, leading to products with unique structures (Martin et al., 1995).

Potential as a Foam Expansion Agent

This compound has zero ozone depletion potential and low global warming potential, making it a candidate for applications as a foam expansion agent. Research has focused on optimizing its synthesis process, particularly the role of catalysts in improving yield and cost (Jia et al., 2011).

Trifluoromethylated Analogs of Natural Products

The compound has been involved in the synthesis of trifluorinated analogs of natural products, including monoterpenes. This highlights its utility in creating structurally similar but functionally diverse compounds (Nagai et al., 1989).

Interaction with Hydrogen-Bonded Alcohols

Studies have also explored its interaction with hydrogen-bonded alcohols, leading to a range of inter- and intra-molecular interactions. This opens up possibilities for its use in complex chemical synthesis and understanding molecular interactions (Singh et al., 2001).

Safety And Hazards

Despite the harmful properties shown in the hazard information table, the U.S. Environmental Protection Agency approved its industrial uses in 2017 under the agency’s Significant New Alternatives Policy . It is relatively non-toxic and not flammable .

properties

IUPAC Name

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIRWGFFLBFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453498
Record name 3H-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene

CAS RN

22692-37-1
Record name 3H-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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